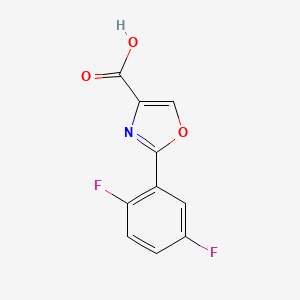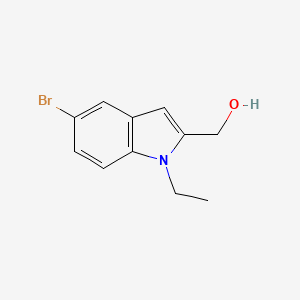
(5-Bromo-1-ethyl-1H-indol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-1-ethyl-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound features a bromine atom at the 5th position, an ethyl group at the 1st position, and a methanol group at the 2nd position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-ethyl-1H-indol-2-yl)methanol typically involves the bromination of 1-ethylindole followed by a formylation reaction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The formylation step involves the use of formaldehyde and a catalyst such as para-toluenesulfonic acid (PTSA) to introduce the methanol group at the 2nd position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed:
Oxidation: 5-Bromo-1-ethyl-1H-indole-2-carboxylic acid
Reduction: 5-Bromo-1-ethyl-1H-indol-2-ylamine
Substitution: 5-Methoxy-1-ethyl-1H-indol-2-ylmethanol
Applications De Recherche Scientifique
(5-Bromo-1-ethyl-1H-indol-2-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole alkaloids.
Medicine: Research explores its potential as an anticancer agent, given the biological activity of indole derivatives against various cancer cell lines.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-Bromo-1-ethyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and ethyl group contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
(5-Bromo-1H-indol-2-yl)methanol: Lacks the ethyl group at the 1st position.
(5-Bromo-1-methyl-1H-indol-2-yl)methanol: Contains a methyl group instead of an ethyl group at the 1st position.
(5-Chloro-1-ethyl-1H-indol-2-yl)methanol: Has a chlorine atom instead of a bromine atom at the 5th position.
Uniqueness: (5-Bromo-1-ethyl-1H-indol-2-yl)methanol is unique due to the combination of the bromine atom, ethyl group, and methanol group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12BrNO |
|---|---|
Poids moléculaire |
254.12 g/mol |
Nom IUPAC |
(5-bromo-1-ethylindol-2-yl)methanol |
InChI |
InChI=1S/C11H12BrNO/c1-2-13-10(7-14)6-8-5-9(12)3-4-11(8)13/h3-6,14H,2,7H2,1H3 |
Clé InChI |
QCVDXULLWWNJJA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Br)C=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



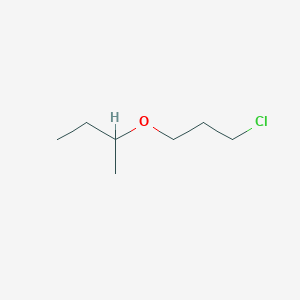
![2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester](/img/structure/B15091313.png)

![2-[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091322.png)
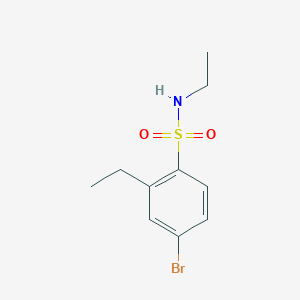
![4',4'-Dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-amine hydrochloride](/img/structure/B15091333.png)

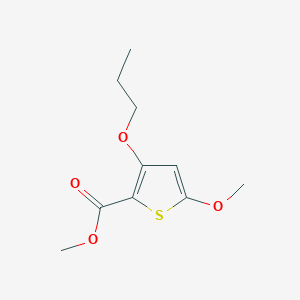
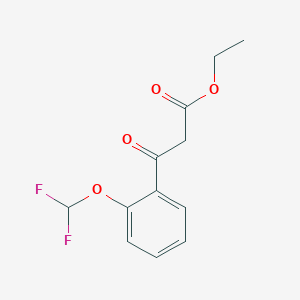
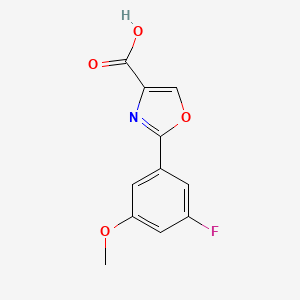

![3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/structure/B15091375.png)
